4-bromo-2-methyl-5-(methylamino)pyridazin-3(2H)-one
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Overview
Description
4-Bromo-2-methyl-5-(methylamino)pyridazin-3(2H)-one is a chemical compound with a complex structure that includes a bromine atom, a methyl group, and a methylamino group attached to a pyridazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-methyl-5-(methylamino)pyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 2-methylpyridazin-3(2H)-one, followed by the introduction of a methylamino group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The choice of reagents, catalysts, and reaction conditions is optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methyl-5-(methylamino)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives with altered chemical properties.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyridazinone derivatives, while substitution reactions can produce a variety of substituted pyridazinones.
Scientific Research Applications
4-Bromo-2-methyl-5-(methylamino)pyridazin-3(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives may have potential as biological probes or therapeutic agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-bromo-2-methyl-5-(methylamino)pyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methylphenol: Shares the bromine and methyl groups but lacks the pyridazinone ring.
2-Methyl-5-(methylamino)pyridazin-3(2H)-one: Similar structure but without the bromine atom.
Properties
IUPAC Name |
4-bromo-2-methyl-5-(methylamino)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O/c1-8-4-3-9-10(2)6(11)5(4)7/h3,8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNSEHXKFQVSFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=O)N(N=C1)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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